molecular formula C15H10FNO2S B3161023 8-Fluoro-3-(phenylsulfonyl)quinoline CAS No. 866782-60-7

8-Fluoro-3-(phenylsulfonyl)quinoline

Cat. No. B3161023
CAS RN: 866782-60-7
M. Wt: 287.31 g/mol
InChI Key: OJAYPDUKGOQKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10FNO2S and a molecular weight of 287.31 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years. Various methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-(phenylsulfonyl)quinoline consists of a quinoline core with a fluorine atom at the 8th position and a phenylsulfonyl group at the 3rd position .

Scientific Research Applications

Synthesis of Other Compounds

Fluorinated quinolines, such as 8-Fluoro-3-(phenylsulfonyl)quinoline, are often used in the synthesis of other compounds. A variety of synthetic methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biological Activity

Quinolines, including fluorinated ones, have shown remarkable biological activity. They have been used as a basic structure for the search of synthetic antimalarial drugs . For instance, fluoroquine and mefloquine are antimalarial drugs that incorporate the quinoline skeleton .

Enzyme Inhibitors

Many synthetic quinolines have proven to be effective inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Antineoplastic Drugs

The antineoplastic drug Brequinar® and its analogs, which incorporate the quinoline structure, have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Treatment of Heart Diseases

Flosequinan, a drug that incorporates the quinoline structure, is one of the new generation drugs for the treatment of heart diseases .

Antibacterial Activity

Fluoroquinolones, a family of drugs that incorporate the quinoline structure, exhibit a broad spectrum of antibacterial activity .

Agriculture

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

These are just a few of the many potential applications of 8-Fluoro-3-(phenylsulfonyl)quinoline. It’s clear that this compound has a wide range of uses in various fields, particularly in medicinal chemistry .

properties

IUPAC Name

3-(benzenesulfonyl)-8-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYPDUKGOQKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-(phenylsulfonyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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